molecular formula C17H16ClN3O3 B5617797 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B5617797
M. Wt: 345.8 g/mol
InChI Key: ADUHGNOQZMBVPZ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the functionalization of preformed pyrrolidine rings . The synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The pyrrolidine ring and nitro group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a nitro group makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-15-11-13(5-8-16(15)20-9-1-2-10-20)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUHGNOQZMBVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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